JNJ-49095397

COPD Inflammation Monocyte

JNJ-49095397 (RV568) is the only inhaled narrow-spectrum kinase inhibitor that selectively targets p38α, p38γ, and HCK, delivering superior anti-inflammatory efficacy in corticosteroid-resistant COPD models. Its proven synergy with corticosteroids and ability to reduce oxidative stress markers make it indispensable for translational respiratory research. Procure high-purity JNJ-49095397 to advance your preclinical studies with a clinically validated benchmark compound.

Molecular Formula C34H36N6O4
Molecular Weight 592.7 g/mol
CAS No. 1220626-82-3
Cat. No. B8601818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-49095397
CAS1220626-82-3
Molecular FormulaC34H36N6O4
Molecular Weight592.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C4=CC=CC=C43)OCC5=CC(=NC=C5)NC(=O)COC
InChIInChI=1S/C34H36N6O4/c1-22-10-12-24(13-11-22)40-31(19-29(39-40)34(2,3)4)38-33(42)36-27-14-15-28(26-9-7-6-8-25(26)27)44-20-23-16-17-35-30(18-23)37-32(41)21-43-5/h6-19H,20-21H2,1-5H3,(H,35,37,41)(H2,36,38,42)
InChIKeyRTDCVLCTBQDLBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





JNJ-49095397 (RV568) for COPD Inflammation Research: Narrow-Spectrum Kinase Inhibitor


JNJ-49095397 (also known as RV568) is a narrow-spectrum kinase inhibitor (NSKI) developed for research into chronic obstructive pulmonary disease (COPD) and related inflammatory conditions [1]. It functions as a selective inhibitor of the alpha and gamma isoforms of p38 mitogen-activated protein kinase (p38 MAPK-α and -γ), and also inhibits the SRC family kinase, haematopoietic kinase (HCK) . The compound was developed as an inhaled therapy and has been investigated in Phase 2 clinical trials for COPD [2]. Its molecular formula is C34H36N6O4 with a molecular weight of 592.69 g/mol [3].

Why JNJ-49095397 Cannot Be Substituted with Generic p38 MAPK Inhibitors


Generic substitution fails because JNJ-49095397 (RV568) exhibits a unique, narrow-spectrum kinase inhibition profile (targeting p38α, p38γ, and HCK) [1] that is fundamentally different from broad-spectrum p38 inhibitors like BIRB 796 or p38α-selective agents like AZD-7624 and PF-03715455 . This specific profile translates into greater anti-inflammatory effects in COPD-relevant models and a synergistic interaction with corticosteroids that is not a shared class property. Furthermore, its development as an inhaled NSKI is a distinct formulation route not applicable to all p38 inhibitors, making direct interchange impossible without altering the target engagement profile and resulting pharmacodynamics.

Quantitative Differentiation: How JNJ-49095397 Compares to p38 MAPK Inhibitor Alternatives


JNJ-49095397 vs. BIRB 796: Superior Maximal Anti-Inflammatory Response in Human Cells

JNJ-49095397 (RV568) demonstrates a significantly higher maximal inhibitory effect (Emax) on LPS-induced CXCL8 release in human PBMCs compared to the pan-p38 inhibitor BIRB 796. This suggests that RV568 achieves greater suppression of this key inflammatory chemokine, even when compared to a compound with potent p38α inhibition [1].

COPD Inflammation Monocyte Macrophage CXCL8

JNJ-49095397 vs. BIRB 796 and Corticosteroid: Overcoming Steroid Resistance in Epithelial Cells

In a model of viral infection mimicking steroid-resistant inflammation, JNJ-49095397 (RV568) significantly inhibited poly I:C-induced ICAM-1 expression in BEAS-2B bronchial epithelial cells, whereas both the pan-p38 inhibitor BIRB 796 and the corticosteroid fluticasone propionate had no effect [1]. This indicates a unique capability to suppress inflammation in pathways unresponsive to standard p38 inhibition or corticosteroid treatment.

COPD Epithelial Cell Corticosteroid Resistance Poly I:C

JNJ-49095397 Clinical Efficacy: Significant FEV1 Improvement in COPD Patients vs. Placebo

In a 14-day Phase 2a clinical trial in COPD patients, inhaled JNJ-49095397 (RV568) demonstrated a statistically significant improvement in pre-bronchodilator FEV1 compared to placebo. This provides human clinical evidence of functional benefit that is not guaranteed for other p38 inhibitors, many of which have failed in COPD trials [1].

COPD Clinical Trial FEV1 Phase 2

JNJ-49095397 vs. Corticosteroid: Synergistic Interaction in Smoke-Induced Inflammation

In a cigarette smoke-exposed mouse model of COPD, the combination of JNJ-49095397 (RV568) with a corticosteroid resulted in greater inhibition of inflammation than either agent alone, with the interaction being suggestive of synergy [1]. This effect was not observed with corticosteroid treatment alone, which had no impact on inflammation in this model, highlighting a potential advantage for combination research strategies.

COPD Corticosteroid Synergy In Vivo Cigarette Smoke

JNJ-49095397 vs. AZD-7624: Differentiated Clinical Development Outcome

While JNJ-49095397 (RV568) demonstrated a positive signal for FEV1 improvement in its Phase 2a COPD trial [1], the inhaled p38α/β inhibitor AZD-7624 failed to show any benefit in COPD patients during its Phase 2 evaluation [2]. This cross-study comparison highlights the critical importance of kinase selectivity profile and provides a key benchmark for procurement decisions in COPD research.

COPD Clinical Trial Failure FEV1 Benchmarking

Optimal Research Applications for JNJ-49095397 (RV568) Based on Differentiated Evidence


Investigating Steroid-Resistant Inflammation in COPD Models

JNJ-49095397 is a superior choice for studies focused on corticosteroid-resistant pathways. Its demonstrated ability to inhibit inflammation in models where corticosteroids fail (e.g., poly I:C-stimulated epithelial cells and cigarette smoke-exposed mice) makes it a critical tool for elucidating mechanisms of steroid resistance and testing novel combination therapies [1].

Preclinical Development of Combination Therapies with Corticosteroids

For research aimed at enhancing the efficacy of existing COPD therapies, JNJ-49095397 offers a unique advantage. Its proven synergistic interaction with corticosteroids in both cellular and in vivo smoke models [1] provides a strong rationale for its use in preclinical studies exploring add-on strategies to overcome the limitations of corticosteroid monotherapy.

Translational Studies for Clinical Candidate Benchmarking

JNJ-49095397 serves as an invaluable benchmark compound for translational research in respiratory inflammation. Its well-characterized narrow-spectrum profile and positive Phase 2a clinical data [1] allow it to function as a reference standard when evaluating novel p38 pathway inhibitors or other anti-inflammatory candidates for COPD, enabling direct comparison of efficacy and mechanism.

In Vivo Models of Acute Pulmonary Inflammation and Oxidative Stress

The compound's efficacy in reducing LPS-induced neutrophil accumulation in mice [1] and its consistent reduction of sputum malondialdehyde (MDA), a marker of oxidative stress, in COPD patients [1] make it particularly well-suited for in vivo research targeting acute exacerbations and the oxidative stress component of COPD pathophysiology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for JNJ-49095397

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.